molecular formula C13H12N2O2 B1611427 5-(4-Methoxyphenyl)nicotinamide CAS No. 198345-91-4

5-(4-Methoxyphenyl)nicotinamide

Cat. No.: B1611427
CAS No.: 198345-91-4
M. Wt: 228.25 g/mol
InChI Key: OFYGSCMHWJTHQF-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)nicotinamide is a derivative of nicotinamide, which is an amide form of nicotinic acid. This compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to the nicotinamide structure. Nicotinamide and its derivatives have been extensively studied for their biological and pharmacological properties, making them significant in various scientific fields .

Preparation Methods

The synthesis of 5-(4-Methoxyphenyl)nicotinamide can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzoyl chloride with nicotinamide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial production methods often employ similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound is usually carried out using recrystallization or chromatographic techniques to ensure high-quality output .

Chemical Reactions Analysis

5-(4-Methoxyphenyl)nicotinamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

5-(4-Methoxyphenyl)nicotinamide has a wide range of scientific research applications:

Comparison with Similar Compounds

5-(4-Methoxyphenyl)nicotinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other related compounds.

Properties

IUPAC Name

5-(4-methoxyphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-12-4-2-9(3-5-12)10-6-11(13(14)16)8-15-7-10/h2-8H,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYGSCMHWJTHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571993
Record name 5-(4-Methoxyphenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198345-91-4
Record name 5-(4-Methoxyphenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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